1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine
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Overview
Description
1-[2-(2-Chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine is a synthetic organic compound with a molecular formula of C16H16ClN3O . This compound is characterized by the presence of a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings. The compound also features a chlorophenoxyethyl group and a methyl group attached to the benzimidazole ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the chlorophenoxyethyl group: This step involves the nucleophilic substitution of a chlorophenol derivative with an appropriate alkylating agent, such as an ethyl halide, in the presence of a base.
Methylation: The final step involves the methylation of the benzimidazole nitrogen using a methylating agent like methyl iodide.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[2-(2-Chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(2-Chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
1-[2-(2-Chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine can be compared with other similar compounds, such as:
1-[2-(2-Chlorophenoxy)ethyl]-1,3-dihydro-3-methyl-2H-benzimidazol-2-one: This compound has a similar structure but differs in the presence of a carbonyl group instead of an imine group.
N-[2-(2-chlorophenoxy)ethyl]-3-phenoxy-1-propanamine hydrochloride: This compound features a similar chlorophenoxyethyl group but has a different core structure and additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16ClN3O |
---|---|
Molecular Weight |
301.77 g/mol |
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-3-methylbenzimidazol-2-imine |
InChI |
InChI=1S/C16H16ClN3O/c1-19-13-7-3-4-8-14(13)20(16(19)18)10-11-21-15-9-5-2-6-12(15)17/h2-9,18H,10-11H2,1H3 |
InChI Key |
RHULQQYJNHIWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC=C3Cl |
Origin of Product |
United States |
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